TLR7 agonist T7, also known as 1V209, is an agonist of Toll-like receptor 7 (TLR7) with anti-tumor effects. It can be used as a vaccine adjuvant and enhances antigen-specific humoral and cellular immune responses. It can be conjugated with various polysaccharides to improve its water solubility, enhance its efficacy, and maintain low toxicity.
Synthesis Analysis
The synthesis of TLR7 agonist T7 involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry. The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TLR7 agonist T7 primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions.
Mechanism of Action
T7-EA functions by activating TLR7, which is primarily found in immune cells like plasmacytoid dendritic cells (pDCs). [] This activation initiates a cascade of signaling events, leading to the production of interferons and proinflammatory cytokines. [, ] These signaling molecules stimulate various immune responses, including:
Dendritic cell maturation and activation: T7-EA promotes the maturation of dendritic cells, key antigen-presenting cells that initiate T-cell responses. [, , ]
Cytokine production: T7-EA stimulates lymphocytes and dendritic cells to produce cytokines such as interferon-γ (IFN-γ), interleukin 12 (IL-12), and tumor necrosis factor-α (TNF-α), crucial for antitumor immunity. [, , ]
Cytotoxic T lymphocyte (CTL) response: T7-EA enhances the activity of CTLs, specialized immune cells that directly kill cancer cells. [, ]
Antibody-dependent cell-mediated cytotoxicity (ADCC): T7-EA increases the production of tumor-specific antibodies, facilitating ADCC, a process where antibodies mark cancer cells for destruction by immune cells. []
Applications
Research primarily investigates T7-EA's potential in cancer immunotherapy, specifically targeting breast cancer. [] The significant applications include:
Synergistic antitumor effect: Research demonstrates a significantly enhanced antitumor effect when T7-EA is combined with receptor tyrosine kinase-like orphan receptor 1 (ROR1), a protein overexpressed in several cancers. [] This synergistic effect leads to significant tumor growth inhibition compared to either agent alone. []
Enhanced immune responses: Studies highlight T7-EA's ability to activate lymphocytes, stimulate cytokine secretion from lymphocytes and dendritic cells, and enhance CTL activity, crucial for robust antitumor immunity. []
Induction of tumor-specific antibodies: T7-EA administration leads to increased levels of tumor-specific IgG antibodies, which can contribute to tumor cell destruction via mechanisms like ADCC. []
Related Compounds
Ethacrynic Acid
Relevance: Ethacrynic acid is directly conjugated to the TLR7 agonist T7, forming the compound "T7-ethacrynic acid conjugate (T7-EA)" []. This suggests a close structural relationship between T7 and ethacrynic acid. The conjugation of these two molecules aims to combine their respective anti-cancer and immune-stimulating properties.
Imiquimod
Compound Description: Imiquimod is an imidazoquinoline compound recognized as a potent and specific TLR7 agonist []. It is clinically approved for topical treatment of various skin conditions, including viral lesions and skin cancers. Its mechanism of action involves stimulating innate immune responses through TLR7 activation.
Relevance: Imiquimod is frequently mentioned as a well-characterized TLR7 agonist in the context of cancer immunotherapy research [, , ]. While the precise structural relationship between imiquimod and TLR7 agonist T7 remains unclear, their shared classification as TLR7 agonists and their application in cancer immunotherapy research suggests a potential structural similarity or a common pharmacophore responsible for their TLR7 agonistic activity.
Resiquimod (R848)
Compound Description: Resiquimod, also known as R848, is an imidazoquinoline compound with potent TLR7 and TLR8 agonistic activity []. It is widely used in preclinical research to investigate the therapeutic potential of TLR7/8 activation for various diseases, including cancer.
Relevance: Resiquimod is frequently mentioned as a reference compound when evaluating the potency and activity of other TLR7 agonists, including TLR7 agonist T7 [, ]. The fact that they are compared directly suggests that they share structural similarities or a common mechanism of action.
SZU-106
Compound Description: SZU-106 is a small-molecule TLR7 agonist identified as a potential candidate for cancer immunotherapy []. Similar to TLR7 agonist T7, SZU-106 has been investigated for its ability to enhance the potency of whole-cell tumor vaccines.
Relevance: The comparison of SZU-106 and TLR7 agonist T7 in the context of whole-cell tumor vaccine development [] indicates a potential structural relationship or shared mechanism of action.
1V209
Compound Description: 1V209 is a small molecule TLR7 agonist with demonstrated efficacy in stimulating potent immune responses []. Its conjugation to silica nanoshells has been explored to enhance its adjuvant activity and overcome limitations associated with poor pharmacokinetics.
Relevance: The comparison of 1V209 with other TLR7 agonists, along with its application in nanoshell-based delivery systems for enhanced immune stimulation [], suggests a potential structural relationship or a common mechanism of action with TLR7 agonist T7.
GS-9620
Compound Description: GS-9620 is an orally available, potent, and selective TLR7 agonist []. It has been investigated in clinical trials for treating chronic HBV infection and reducing latent HIV reservoirs. GS-9620's mechanism of action primarily involves activating pDCs, leading to the production of type I interferons and other antiviral cytokines.
Relevance: GS-9620's classification as a TLR7 agonist and its clinical investigation for viral infections [] highlight its potential relevance to TLR7 agonist T7. While their specific structural relationship is unknown, they might share a common pharmacophore for TLR7 activation or exhibit overlapping biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a 4-methylphenyl group and a methyl(1-methylpiperidin-4-yl)nitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, a tertiary amino compound, a member of piperidines and a member of toluenes.